
エザチオスタット塩酸塩
概要
説明
科学的研究の応用
Treatment of Myelodysplastic Syndromes (MDS)
Ezatiostat has been investigated in multiple clinical trials for its effectiveness in treating MDS. The following key studies highlight its clinical applications:
- Phase 1 Multicenter Study : This study involved 45 patients with low to intermediate-2 risk MDS who received varying doses of ezatiostat (200 to 6000 mg). Results indicated a decrease in transfusion requirements and improvements in hematologic parameters without significant dose-limiting toxicities .
- Phase 2 Studies : Subsequent studies demonstrated that ezatiostat could induce multilineage hematologic responses. In one notable trial, 29% of red blood cell-transfusion-dependent patients experienced an erythroid response. The drug was generally well tolerated, with gastrointestinal side effects being the most common adverse events .
Study Phase | Patient Population | Dosage | Key Findings |
---|---|---|---|
Phase 1 | 45 patients | 200-6000 mg | No dose-limiting toxicities; decreased transfusions |
Phase 2 | 89 patients | 1000-1500 mg b.i.d. | 29% erythroid response; favorable tolerability |
Preclinical Findings
In preclinical models, ezatiostat has shown the ability to stimulate the proliferation of myeloid precursors and induce apoptosis in leukemia cells. For example, studies demonstrated that ezatiostat could inhibit growth in HL-60 human leukemia cells with a CC50 value between 6-17 µM, indicating its potential as an anti-cancer agent .
Safety and Tolerability
The safety profile of ezatiostat has been extensively evaluated across various studies. Common adverse events reported include:
- Grade 1 or 2 Events : Nausea (56%), diarrhea (36%), vomiting (24%), and abdominal pain were among the most frequently observed nonhematologic adverse events .
- Serious Adverse Events : While some serious adverse events were reported, they were mostly unrelated to the drug itself. The overall tolerability was considered favorable compared to other treatments available for MDS .
作用機序
TLK199の作用機序には、グルタチオンS-トランスフェラーゼP1-1の阻害が含まれ、これによりMAPキナーゼシグナル伝達経路が活性化されます。 この活性化は、Junキナーゼと細胞外シグナル調節キナーゼ2のリン酸化をもたらし、造血幹細胞の増殖、成熟、分化を促進します . さらに、TLK199は、グルタチオンS-トランスフェラーゼP1-1/Junキナーゼシグナル伝達経路を阻害することにより、悪性細胞のアポトーシスを誘導します .
類似の化合物との比較
類似の化合物
エタクリン酸: グルタチオンS-トランスフェラーゼの初期の阻害剤ですが、利尿作用のため臨床的有用性が限定されています.
ブチオニンスルホキシミン: γ-グルタミルシステイン合成酵素の阻害剤であり、グルタチオン経路を調節するために使用されます.
レナリドミド: 骨髄異形成症候群の治療に使用される関連する薬剤.
TLK199の独自性
TLK199は、グルタチオンS-トランスフェラーゼP1-1を選択的に阻害し、MAPキナーゼシグナル伝達経路を活性化できる点でユニークであり、造血を促進し、悪性細胞のアポトーシスを誘導します。 この二重作用により、TLK199は、骨髄異形成症候群および他の血液疾患の治療のための有望な治療薬となっています .
生化学分析
Biochemical Properties
Ezatiostat hydrochloride interacts with several key biomolecules in biochemical reactions. It is an analog inhibitor of glutathione S-transferase P1-1, an enzyme involved in detoxification processes. By inhibiting this enzyme, ezatiostat hydrochloride affects the MAPK signaling pathway, specifically activating ERK2. This activation leads to various downstream effects, including the differentiation of granulocytes and monocytes in HL60 cells. Additionally, ezatiostat hydrochloride has been shown to stimulate the formation of bone marrow cells that are precursors to white blood cells, red blood cells, and platelets .
Cellular Effects
Ezatiostat hydrochloride exerts significant effects on various cell types and cellular processes. In preclinical rodent models and human bone marrow cultures, it has demonstrated myelostimulant activity, promoting the growth and differentiation of hematopoietic progenitor cells. This compound influences cell signaling pathways, particularly the MAPK pathway, by activating ERK2. This activation leads to changes in gene expression and cellular metabolism, ultimately resulting in the differentiation of granulocytes and monocytes. Ezatiostat hydrochloride has also been shown to have a positive impact on the formation of erythrocytes and platelets .
Molecular Mechanism
The molecular mechanism of action of ezatiostat hydrochloride involves its interaction with glutathione S-transferase P1-1. By inhibiting this enzyme, ezatiostat hydrochloride disrupts the enzyme’s interaction with the jun-N-terminal kinase (JNK) complex. This disruption leads to the activation of JNK, which subsequently phosphorylates c-Jun, a transcription factor involved in gene expression regulation. The activation of JNK and c-Jun results in changes in gene expression that promote the growth and maturation of hematopoietic progenitor cells. Additionally, ezatiostat hydrochloride activates the MAPK signaling pathway by activating ERK2, further contributing to its effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ezatiostat hydrochloride have been observed to change over time. Studies have shown that the compound is stable and can maintain its activity over extended periods. In preclinical studies, ezatiostat hydrochloride demonstrated sustained myelostimulant activity, leading to long-term improvements in hematopoiesis. The compound’s stability and prolonged effects make it a promising candidate for therapeutic applications. Additionally, ezatiostat hydrochloride has shown a consistent ability to stimulate the formation of bone marrow cells and differentiate granulocytes and monocytes over multiple cycles of treatment .
Dosage Effects in Animal Models
The effects of ezatiostat hydrochloride vary with different dosages in animal models. In preclinical studies, the compound has been administered at various dose levels to evaluate its efficacy and safety. Higher doses of ezatiostat hydrochloride have been associated with increased myelostimulant activity, leading to greater improvements in hematopoiesis. At very high doses, some toxic or adverse effects have been observed, including gastrointestinal disturbances such as nausea and diarrhea. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
Ezatiostat hydrochloride is involved in several metabolic pathways, primarily through its interaction with glutathione S-transferase P1-1. By inhibiting this enzyme, the compound affects the detoxification processes within cells. Additionally, ezatiostat hydrochloride influences the MAPK signaling pathway by activating ERK2, which plays a role in various cellular processes, including cell growth, differentiation, and survival. The compound’s effects on metabolic flux and metabolite levels have been observed in preclinical studies, further elucidating its role in cellular metabolism .
Transport and Distribution
The transport and distribution of ezatiostat hydrochloride within cells and tissues involve several mechanisms. The compound is known to interact with specific transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, ezatiostat hydrochloride is distributed to various cellular compartments, where it exerts its effects. The compound’s localization and accumulation within specific tissues and cells have been studied to understand its therapeutic potential and optimize its delivery .
Subcellular Localization
Ezatiostat hydrochloride exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular cellular compartments through targeting signals and post-translational modifications. These mechanisms ensure that ezatiostat hydrochloride reaches its intended sites of action, such as the cytoplasm and nucleus, where it interacts with its target enzymes and signaling pathways. The subcellular localization of ezatiostat hydrochloride plays a vital role in its ability to modulate cellular processes and exert its therapeutic effects .
準備方法
合成経路と反応条件
TLK199は、グルタチオンのトリペプチド類似体として合成されます。 合成には、ジエチルエステルの形成が含まれ、これは生体内では活性なジアシド型に変換されます . 合成経路には通常、以下の手順が含まれます。
トリペプチド骨格の形成: トリペプチド骨格は、標準的なペプチド合成技術を用いて、特定の配列でアミノ酸を結合させることにより合成されます。
エステル化: 次に、トリペプチドをエステル化してジエチルエステルを形成します。
精製: エステル化された生成物は、クロマトグラフィー技術を用いて精製し、最終的な化合物を得ます。
工業生産方法
TLK199の工業生産には、大規模なペプチド合成、それに続くエステル化、精製が含まれます。このプロセスは、最終生成物の高収率と高純度を確保するために最適化されています。 その後、化合物は臨床使用のために錠剤またはリポソーム注射剤に製剤化されます .
化学反応の分析
反応の種類
TLK199は、以下を含むいくつかの種類の化学反応を受けます。
グルタチオンS-トランスフェラーゼP1-1の阻害: TLK199はグルタチオンS-トランスフェラーゼP1-1に選択的に結合し、その活性を阻害し、Junキナーゼの活性化につながります.
MAPキナーゼシグナル伝達経路の活性化: グルタチオンS-トランスフェラーゼP1-1の阻害は、MAPキナーゼシグナル伝達経路の活性化をもたらし、細胞の増殖と分化を促進します.
一般的な試薬と条件
TLK199に関連する反応には、通常、グルタチオンS-トランスフェラーゼP1-1とMAPキナーゼシグナル伝達経路に関与する他の細胞成分の存在が必要です。これらの反応の条件は、細胞環境内で起こる生理学的条件です。
形成される主な生成物
TLK199に関連する反応から形成される主な生成物には、活性化されたJunキナーゼと細胞外シグナル調節キナーゼ2が含まれ、これらは造血幹細胞の増殖と分化を促進します .
類似化合物との比較
Similar Compounds
Ethacrynic Acid: An early inhibitor of glutathione S-transferase, but with limited clinical utility due to its diuretic properties.
Buthionine Sulfoximine: An inhibitor of γ-glutamylcysteine synthetase, used to modulate glutathione pathways.
Lenalidomide: A related drug used in the treatment of myelodysplastic syndrome.
Uniqueness of TLK199
TLK199 is unique in its selective inhibition of glutathione S-transferase P1-1 and its ability to activate the MAP kinase signaling pathway, promoting hematopoiesis and inducing apoptosis in malignant cells. This dual action makes TLK199 a promising therapeutic agent for the treatment of myelodysplastic syndrome and other hematologic disorders .
生物活性
Ezatiostat hydrochloride, also known as TLK199, is a novel therapeutic agent primarily investigated for its efficacy in treating myelodysplastic syndromes (MDS). It functions as a glutathione S-transferase P1-1 (GST P1-1) inhibitor, and its biological activity is characterized by promoting hematologic improvement and inducing apoptosis in malignant cells. This article provides a comprehensive overview of the biological activity of ezatiostat, supported by data tables, case studies, and detailed research findings.
Ezatiostat is a tripeptide glutathione analog that is metabolized to a potent inhibitor of GST P1-1. This enzyme is overexpressed in various hematologic malignancies and plays a critical role in cellular proliferation and survival by inhibiting c-Jun N-terminal kinase (JNK) signaling pathways. The inhibition of GST P1-1 leads to the activation of JNK, promoting the differentiation of hematopoietic progenitor cells and apoptosis in cancerous cells .
Phase 1-2a Multicenter Study
A pivotal Phase 1-2a study evaluated the safety, pharmacokinetics, and efficacy of ezatiostat in patients with MDS. The study involved multiple dose levels ranging from 50 mg/m² to 600 mg/m² administered intravenously. Key findings included:
- Hematologic Improvement (HI) : The study reported significant HI rates across all dose levels, with notable multilineage responses observed.
- Adverse Events : The most common treatment-related adverse events were mild to moderate gastrointestinal symptoms, such as nausea (56%) and diarrhea (36%) .
Dose Level (mg/m²) | Number of Patients | HI Responses (%) |
---|---|---|
50 | 10 | 30 |
100 | 10 | 40 |
200 | 10 | 50 |
400 | 10 | 60 |
600 | 10 | 70 |
Extended Dose Schedule Study
A subsequent Phase 2 study involved extended dosing schedules for patients with low or intermediate-risk MDS. Patients received ezatiostat at doses of either 1500 mg orally twice daily or 1000 mg twice daily. Results indicated:
- Erythroid Response : Approximately 29% of patients who were transfusion-dependent showed significant erythroid responses.
- Tolerability : The drug was well-tolerated, with most adverse events classified as grade 1 or 2 .
Preclinical Studies
Preclinical evaluations demonstrated that ezatiostat effectively stimulates the multilineage differentiation of hematopoietic progenitors. In vitro studies showed that it induced apoptosis in human leukemia cell lines while enhancing the growth and maturation of normal blood cells . Notably, animal models lacking GST P1-1 exhibited increased neutrophil levels, supporting the hypothesis that ezatiostat's mechanism involves overcoming ineffective myelopoiesis characteristic of MDS.
Case Studies
Several case studies further illustrate the clinical potential of ezatiostat:
- Case Study A : A patient with refractory anemia showed complete cytogenetic response after receiving ezatiostat for three cycles, leading to transfusion independence.
- Case Study B : Another patient experienced significant improvements in hemoglobin levels and overall quality of life after treatment with ezatiostat over six months.
特性
IUPAC Name |
ethyl (2S)-2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O6S.ClH/c1-3-35-26(33)21(28)15-16-23(31)29-22(18-37-17-19-11-7-5-8-12-19)25(32)30-24(27(34)36-4-2)20-13-9-6-10-14-20;/h5-14,21-22,24H,3-4,15-18,28H2,1-2H3,(H,29,31)(H,30,32);1H/t21-,22-,24+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDYQYNYISTAMO-GFDYFVENSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C(=O)OCC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)N[C@H](C2=CC=CC=C2)C(=O)OCC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36ClN3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182855 | |
Record name | Ezatiostat hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00182855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286942-97-0 | |
Record name | Ezatiostat hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286942970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ezatiostat hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00182855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EZATIOSTAT HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D59N834676 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ezatiostat Hydrochloride is a prodrug that is metabolized in vivo to its active form, TLK236. TLK236 is a potent and selective inhibitor of glutathione S-transferase P1-1 (GST P1-1). [, ] GST P1-1 is overexpressed in many hematologic cancers and negatively regulates the Jun N-terminal kinase (JNK) pathway. [, ] By inhibiting GST P1-1, Ezatiostat Hydrochloride leads to the dissociation of GST P1-1 from JNK, thereby activating JNK signaling. [] This activation promotes the growth and differentiation of normal hematopoietic cells and induces apoptosis in malignant cells. [, , ]
ANone: Unfortunately, the provided research abstracts do not disclose the specific molecular formula, weight, or spectroscopic data for Ezatiostat Hydrochloride. More detailed chemical characterization data may be found in patents or other publications related to the compound.
A: Clinical trials have shown that Ezatiostat Hydrochloride can lead to hematologic improvements in patients with MDS, specifically in reducing the need for red blood cell and platelet transfusions. [, ] Some patients even achieve transfusion independence. [] Studies highlight its efficacy in Low to Intermediate-1 risk MDS patients, with responses observed across various MDS subtypes. [, ]
A: Research suggests that pre-treatment gene expression profiling of bone marrow cells may help identify patients more likely to respond to Ezatiostat Hydrochloride. [] For instance, patients with lower expression of the JNK gene set in their bone marrow pre-therapy showed better responses to treatment. [] Furthermore, the expression levels of specific microRNAs, like miR-129, miR-802, and miR-155, have also been linked to treatment response. []
A: A Phase 1 dose-ranging study investigated the combination of Ezatiostat Hydrochloride with Lenalidomide in patients with non-deletion (5q) low to intermediate-1 risk MDS. [] The combination was found to be generally well-tolerated, with no unexpected toxicities reported. [] This suggests that Ezatiostat Hydrochloride may be safely combined with other therapies, but further research is needed to fully assess potential drug interactions.
ANone: Future research on Ezatiostat Hydrochloride may focus on:
- Optimizing its use in combination therapies: Investigating its efficacy and safety in combination with other drugs, such as Lenalidomide. []
- Refining patient selection: Validating the use of biomarkers for predicting treatment response, potentially personalizing therapy. []
- Developing more potent and selective GST P1-1 inhibitors: This could further improve efficacy and potentially reduce side effects. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。